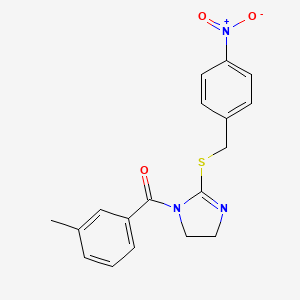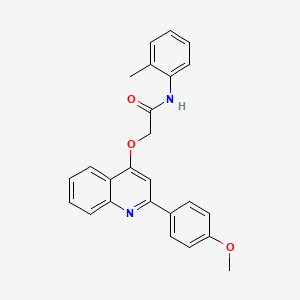![molecular formula C18H19Cl2N3O2 B2389205 5,6-dichloro-N-[2-(morpholin-4-yl)-2-phenylethyl]pyridine-3-carboxamide CAS No. 1031191-96-4](/img/structure/B2389205.png)
5,6-dichloro-N-[2-(morpholin-4-yl)-2-phenylethyl]pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-dichloro-N-[2-(morpholin-4-yl)-2-phenylethyl]pyridine-3-carboxamide is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a pyridine derivative that has been synthesized using various methods. The purpose of
Mécanisme D'action
The mechanism of action of 5,6-dichloro-N-[2-(morpholin-4-yl)-2-phenylethyl]pyridine-3-carboxamide is not fully understood. However, it has been found to inhibit the activity of PKC and MAPK. PKC is a family of enzymes that play a role in various cellular processes such as cell proliferation, differentiation, and apoptosis. MAPK is a group of proteins that are involved in various cellular processes such as cell growth, differentiation, and survival.
Biochemical and Physiological Effects:
5,6-dichloro-N-[2-(morpholin-4-yl)-2-phenylethyl]pyridine-3-carboxamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells in vitro. It has also been found to induce apoptosis in cancer cells. In addition, it has been found to inhibit the growth of tumor xenografts in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5,6-dichloro-N-[2-(morpholin-4-yl)-2-phenylethyl]pyridine-3-carboxamide in lab experiments is that it is a potent inhibitor of PKC and MAPK. This makes it a valuable tool compound for studying the function of these proteins in various cellular processes. However, one of the limitations of using this compound is that it may have off-target effects on other proteins. Therefore, it is important to use this compound in combination with other inhibitors to confirm its specific effects.
Orientations Futures
There are several future directions for research on 5,6-dichloro-N-[2-(morpholin-4-yl)-2-phenylethyl]pyridine-3-carboxamide. One direction is to study the effects of this compound on other cellular processes such as autophagy and inflammation. Another direction is to investigate the potential use of this compound in combination with other inhibitors for the treatment of cancer. Additionally, it would be interesting to study the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 5,6-dichloro-N-[2-(morpholin-4-yl)-2-phenylethyl]pyridine-3-carboxamide has been carried out using different methods. One of the most common methods involves the reaction of 5,6-dichloro-2-methoxypyridine-3-carboxylic acid with N-(4-morpholinyl)-2-phenylethylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure 5,6-dichloro-N-[2-(morpholin-4-yl)-2-phenylethyl]pyridine-3-carboxamide.
Applications De Recherche Scientifique
5,6-dichloro-N-[2-(morpholin-4-yl)-2-phenylethyl]pyridine-3-carboxamide has been found to have potential applications in scientific research. It has been used as a tool compound to study the function of certain proteins such as protein kinase C (PKC) and mitogen-activated protein kinase (MAPK). It has also been used to study the role of these proteins in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Propriétés
IUPAC Name |
5,6-dichloro-N-(2-morpholin-4-yl-2-phenylethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2N3O2/c19-15-10-14(11-21-17(15)20)18(24)22-12-16(13-4-2-1-3-5-13)23-6-8-25-9-7-23/h1-5,10-11,16H,6-9,12H2,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJFMLPLDIINFPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C2=CC(=C(N=C2)Cl)Cl)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-dichloro-N-[2-(morpholin-4-yl)-2-phenylethyl]pyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

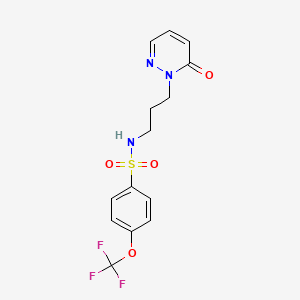
![(E)-2-cyano-N-(2,6-dimethylphenyl)-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2389124.png)
![(Z)-N-(3-allyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2389125.png)
![2-((2-(2-methoxyphenoxy)ethyl)thio)-4-methyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2389129.png)

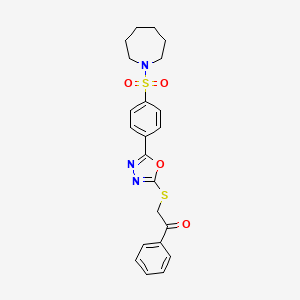
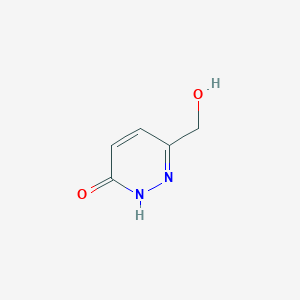
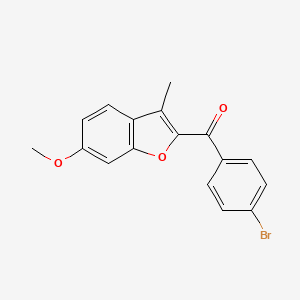
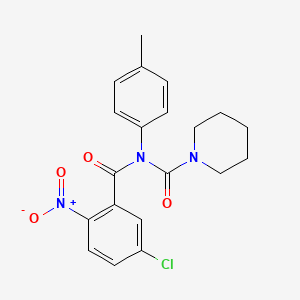

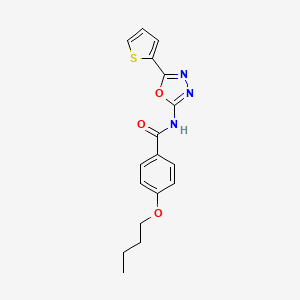
![N,N,4-trimethyl-2-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamido)thiazole-5-carboxamide](/img/structure/B2389143.png)
